molecular formula C13H12ClN B14128186 4-Chloro-N-(4-methylphenyl)aniline CAS No. 21648-16-8

4-Chloro-N-(4-methylphenyl)aniline

Cat. No.: B14128186
CAS No.: 21648-16-8
M. Wt: 217.69 g/mol
InChI Key: RQEVUKLMULASCQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylphenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group and a methylphenyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-N-(4-methylphenyl)aniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with 4-methylaniline under high temperature and pressure conditions . Another method includes the reduction of 4-chloro-4’-nitrodiphenylamine using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(4-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction, and strong bases or nucleophiles for substitution reactions. Conditions such as high temperature and pressure are often required to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 4-chloro-4’-nitrodiphenylamine yields this compound, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Chloro-N-(4-methylphenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(4-methylphenyl)aniline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(4-methylphenyl)aniline is unique due to the presence of both the chloro and methylphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and applications .

Properties

CAS No.

21648-16-8

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methylaniline

InChI

InChI=1S/C13H12ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3

InChI Key

RQEVUKLMULASCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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